molecular formula C20H20N2 B11725842 bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine

bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine

Cat. No.: B11725842
M. Wt: 288.4 g/mol
InChI Key: BPJMWTWHKFKMMM-WRBBJXAJSA-N
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Description

Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine typically involves the condensation reaction between hydrazine and 1-tetralone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Hydrazine+21-TetraloneThis compound+2Water\text{Hydrazine} + 2 \text{1-Tetralone} \rightarrow \text{this compound} + 2 \text{Water} Hydrazine+21-Tetralone→this compound+2Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used under mild to moderate conditions, often in the presence of a catalyst.

Major Products:

    Oxidation: Azines and other oxidized hydrazone derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazone compounds.

Scientific Research Applications

Chemistry:

    Catalysis: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules due to its unique structural properties.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine exerts its effects is largely dependent on its interaction with molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydrazone group can interact with various biological molecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

  • Bis[(1E,2E)-1,2-bis(2-(1H-imidazol-1-yl)-1-phenylethylidene]hydrazine
  • 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methanylylidene))bis(2-(tert-butyl)phenol)
  • 1,1′-((1E,1′E)-(pyridine-3,4-diylbis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)

Uniqueness: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine is unique due to its specific structural configuration and the presence of the tetrahydronaphthalene moiety. This gives it distinct electronic and steric properties compared to other hydrazone derivatives, making it particularly useful in specialized applications such as catalysis and material science.

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

(Z)-N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4-dihydro-2H-naphthalen-1-imine

InChI

InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19-,22-20-

InChI Key

BPJMWTWHKFKMMM-WRBBJXAJSA-N

Isomeric SMILES

C1C/C(=N/N=C/2\C3=CC=CC=C3CCC2)/C4=CC=CC=C4C1

Canonical SMILES

C1CC2=CC=CC=C2C(=NN=C3CCCC4=CC=CC=C43)C1

Origin of Product

United States

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